Product packaging for Ibrutinib-d5(Cat. No.:CAS No. 1553977-17-5)

Ibrutinib-d5

Katalognummer: B569516
CAS-Nummer: 1553977-17-5
Molekulargewicht: 445.538
InChI-Schlüssel: XYFPWWZEPKGCCK-OZUAZJOXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Overview of Ibrutinib (B1684441) as a Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor

Ibrutinib is a highly effective, first-in-class oral medication that functions as a targeted covalent inhibitor of Bruton's Tyrosine Kinase (BTK). drugbank.comwikipedia.orgnih.govnih.govlymphomahub.comfrontiersin.orgmdpi.comtargetmol.com BTK is a critical non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B lymphocytes. nih.govlymphomahub.comfrontiersin.orgmdpi.comfrontiersin.org In mature B cells, BTK is indispensable for BCR-mediated proliferation and survival. aai.org Ibrutinib exerts its therapeutic effect by irreversibly binding to cysteine residue 481 (Cys481) located within the ATP-binding site of BTK, thereby permanently inhibiting its enzymatic activity. wikipedia.orgnih.govlymphomahub.comnih.gov This targeted inhibition disrupts downstream signaling cascades that are vital for B-cell proliferation, activation, survival, and migration. drugbank.comwikipedia.orgnih.govlymphomahub.com The dysregulation of BTK signaling is a key factor in the pathogenesis of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), Waldenström's macroglobulinemia (WM), and follicular lymphoma. wikipedia.orgnih.govmdpi.com By effectively blocking BTK activity, ibrutinib leads to reduced B-cell activation, induces apoptosis, and modulates lymphocyte trafficking, mechanisms that underpin its efficacy in treating these hematological cancers. nih.govlymphomahub.com

Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Research and Development

Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen, distinguished by the presence of one neutron in its nucleus, which doubles its atomic mass compared to protium (B1232500) (¹H). clearsynth.comwikipedia.orgsimsonpharma.com The strategic replacement of hydrogen atoms with deuterium in a drug molecule can subtly alter its physical and chemical characteristics, leading to significant advantages in pharmaceutical research and development. clearsynth.comwikipedia.org

A primary rationale for deuterium labeling lies in the exploitation of the Kinetic Isotope Effect (KIE) . wikipedia.orgnih.govportico.orgresearchgate.netinformaticsjournals.co.inmdpi.com The carbon-deuterium (C-D) bond is inherently stronger and requires more energy to cleave than a carbon-hydrogen (C-H) bond. informaticsjournals.co.inmdpi.com This enhanced bond stability can result in slower rates of metabolic degradation, particularly at sites susceptible to oxidative cleavage by metabolic enzymes such as cytochrome P450 (CYP) isoforms. nih.govportico.orgresearchgate.netinformaticsjournals.co.inmdpi.com Consequently, deuterated drugs may exhibit improved pharmacokinetic (PK) profiles, characterized by longer half-lives, increased bioavailability, reduced clearance, and potentially lower dosing frequencies or diminished inter-patient variability. wikipedia.orgportico.orgresearchgate.netinformaticsjournals.co.inmdpi.com

Beyond modifying drug properties, deuterium labeling is indispensable for quantitative analysis in bioanalysis and proteomics, primarily through the development and use of Stable Isotope-Labeled Internal Standards (SIL-IS) . nih.govacs.orgsilantes.comnih.govsplendidlab.comclearsynth.comaptochem.comacs.org SIL-IS are molecules that are chemically identical to the analyte of interest but possess a distinct mass due to isotopic substitution, such as deuterium. splendidlab.comclearsynth.comaptochem.com This mass difference is crucial for the precise quantification of analytes in complex biological matrices (e.g., plasma, serum, urine, tissue homogenates) using mass spectrometry (MS) techniques, most commonly Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). nih.govsilantes.comsplendidlab.comclearsynth.comaptochem.comacs.org

The key advantages of employing SIL-IS in MS-based quantification are:

Co-elution: SIL-IS elute from chromatographic columns at the same time as the analyte, ensuring they experience identical extraction recovery and matrix effects. splendidlab.comaptochem.comkcasbio.com

Matrix Effect Compensation: They effectively correct for ion suppression or enhancement caused by other compounds present in the biological sample, leading to more accurate and reliable measurements. clearsynth.comaptochem.comkcasbio.com

Improved Accuracy and Precision: The distinct mass shift allows for clear differentiation and precise quantification by comparing the signal intensities of the analyte and the internal standard. clearsynth.comacs.orgkcasbio.com

Eigenschaften

CAS-Nummer

1553977-17-5

Molekularformel

C25H24N6O2

Molekulargewicht

445.538

IUPAC-Name

1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D

InChI-Schlüssel

XYFPWWZEPKGCCK-OZUAZJOXSA-N

SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NC=N3)N

Aussehen

Assay:≥99% deuterated forms (d1-d5)A solid

Synonyme

1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one-d5;  PCI 32765-d5;  PCI 32765-00-d5;  CRA 032765-d5;  (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1

Herkunft des Produkts

United States

Synthetic Strategies and Chemical Characterization of Ibrutinib D5

Methodologies for Deuterium (B1214612) Introduction into Ibrutinib (B1684441) Analogues

The synthesis of deuterated Ibrutinib analogues, including Ibrutinib-d5, involves the introduction of deuterium atoms at specific molecular positions. This can be achieved through various synthetic strategies, either by utilizing deuterated starting materials or by performing deuterium exchange reactions on key intermediates.

Deuterium Labeling Approaches for Ibrutinib Core Structures

Several approaches have been developed for the deuterium labeling of the core structures of Ibrutinib. These methods allow for the incorporation of deuterium into different parts of the molecule, such as the pyrazolopyrimidine core, the piperidine (B6355638) ring, or the phenoxyphenyl group.

One common strategy involves hydrogen-deuterium (H/D) exchange reactions . For instance, the pyrazolopyrimidine core of an Ibrutinib precursor can undergo H/D exchange at high temperatures in the presence of a palladium on carbon (Pd/C) catalyst and a deuterium source like heavy water (D₂O). This method can lead to the deuteration of the core structure.

Another effective approach is to build the molecule from isotopically enriched starting materials . For example, a fully deuterated piperidine fragment can be synthesized and then incorporated into the Ibrutinib structure. Similarly, deuterated phenylboronic acid or deuterated phenol (B47542) can be used to construct the deuterated phenoxyphenyl moiety of the molecule. A patent describes a method for preparing this compound, highlighting the importance of specific deuterated precursors in the synthesis.

Synthesis of this compound with Specific Deuteration Sites

The synthesis of this compound, where the five deuterium atoms are typically located on the terminal phenyl ring (the phenoxy group), relies on the use of a deuterated starting material. A plausible synthetic route involves a copper-catalyzed arylation reaction between a protected 4-aminophenol (B1666318) intermediate and a deuterated phenylboronic acid or a similar arylating agent.

A key step in one of the published synthetic schemes for deuterated Ibrutinib involves the formation of the ether linkage. This is achieved through a copper-catalyzed reaction between a phenol derivative and a deuterated aryl partner. For this compound, this would involve reacting the appropriate pyrazolopyrimidine intermediate, which already contains the piperidine moiety, with a deuterated phenoxy source. The final step of the synthesis is the acylation of the piperidine nitrogen with acryloyl chloride to complete the this compound molecule.

Advanced Spectroscopic and Chromatographic Characterization of Deuterated Ibrutinib

Following synthesis, the deuterated Ibrutinib must be rigorously characterized to confirm its structure, determine its isotopic purity, and localize the deuterium atoms. High-performance liquid chromatography (HPLC) is often used for purification and purity assessment. The primary analytical techniques for structural confirmation and isotopic analysis are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) Analysis for Isotopic Purity and Localization

Mass spectrometry is a fundamental tool for the characterization of this compound. It confirms the incorporation of the five deuterium atoms by the corresponding mass shift in the molecular ion compared to the unlabeled Ibrutinib.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for the quantification of Ibrutinib in biological samples, with this compound serving as the internal standard. google.comdrugbank.com The specific mass transitions monitored for this compound provide a highly selective and sensitive method for its detection. High-resolution mass spectrometry (HRMS) can be employed to accurately determine the elemental composition and confirm the mass of the deuterated compound, which helps in assessing the isotopic enrichment. almacgroup.com

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Ibrutinib441.1304.2 drugbank.com
This compound446.2309.2 google.comdrugbank.compatsnap.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and for confirming the specific sites of deuteration.

²H NMR (Deuterium NMR) spectroscopy can be used to directly observe the deuterium nuclei. The spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms, providing definitive confirmation of their location on the phenoxy ring.

¹³C NMR (Carbon-13 NMR) spectroscopy can also be used for structural confirmation. The carbon signals in the deuterated ring will show coupling to deuterium (C-D coupling), which differs from the coupling to protons (C-H coupling), and the signals may also experience a slight upfield isotopic shift.

Advanced Analytical Methodologies and Bioanalytical Applications of Ibrutinib D5

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Ibrutinib (B1684441) Quantification

LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity, enabling the accurate quantification of analytes even in complex biological matrices. The development of such methods for ibrutinib involves meticulous optimization of chromatographic separation and mass spectrometric detection, followed by rigorous validation.

Optimization of Chromatographic Separation Parameters for Ibrutinib and its Deuterated Analogues

Effective chromatographic separation is paramount to ensure that ibrutinib and its deuterated analogue, Ibrutinib-d5, are resolved from endogenous matrix components and potential impurities, thereby minimizing interference and enhancing assay specificity. Various LC-MS/MS methods have been reported, employing different stationary phases and mobile phase compositions to achieve optimal separation.

A common approach utilizes reversed-phase C18 columns, such as the Phenomenex Kinetex XB-C18 (50 × 2.1 mm, 1.7 µm) or Waters BEH C18 (50.0 × 2.1 mm; 1.7 µm) mdpi.comnih.gov. Other methods have employed symmetry C18 (75 mm × 4.6 mm, 3.5 µm) or ACQUITY UPLC HSS T3 columns innovareacademics.inmdpi.com. Mobile phases typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid solutions) and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with gradient elution to achieve optimal separation within a reasonable timeframe. Flow rates generally range from 0.25 to 0.7 mL/min, with column temperatures maintained between 35 °C and 40 °C mdpi.cominnovareacademics.inmdpi.com. The total run time for these methods is typically between 6 to 7 minutes mdpi.commdpi.com.

Table 1: Representative Chromatographic Separation Parameters for Ibrutinib and this compound

ParameterMethod 1 mdpi.comMethod 2 innovareacademics.ininnovareacademics.inresearchgate.netscribd.comMethod 3 nih.govMethod 4 mdpi.com
Column Phenomenex Kinetex XB-C18, 50 × 2.1 mm, 1.7 µmSymmetry C18, 75 mm × 4.6 mm, 3.5 µmWaters BEH C18, 50.0 × 2.1 mm; 1.7 µmACQUITY UPLC HSS T3, 2.1×50 mm, 1.8 µm
Mobile Phase Water/Formic Acid (99.9:0.1) & Methanol/Formic Acid (99.9:0.1)Acetonitrile, Methanol, 0.1% Formic Acid (gradient)Ammonium formate buffer (5 mM pH 3.2) & Acetonitrile +0.1% formic acid (gradient)Acetonitrile & 10 mM Ammonium formate (0.1% formic acid)
Flow Rate 0.25 mL/min0.7 mL/min400 µL/minNot specified
Column Temperature 40 °CNot specifiedNot specifiedNot specified
Run Time 7.00 min6 minNot specified6.5 min

Mass Spectrometric Parameters for Enhanced Sensitivity and Specificity

Tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is employed to detect and quantify ibrutinib and this compound with high specificity and sensitivity. Typically, positive electrospray ionization (ESI+) is used. The precursor ion (Q1) and characteristic product ion (Q3) transitions are optimized to maximize the signal-to-noise ratio and minimize interference.

Commonly reported transitions for ibrutinib include m/z 441.2 → 55.01 or 441.1 → 304.2, while for this compound, transitions such as m/z 446.5 → 60.01 or 446.2 → 309.2 are utilized innovareacademics.inmdpi.cominnovareacademics.inresearchgate.netscribd.comuu.nl. Collision energies (CE) are optimized for each transition, typically falling within a range of -27 to -33 V, with dwell times set to ensure adequate data acquisition uu.nl. The use of two specific product ions for each analyte and internal standard can further enhance specificity and accuracy.

Table 2: Representative Mass Spectrometric Parameters (MRM Transitions)

Analyte/ISPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell Time (s)Ionization ModeReference(s)
Ibrutinib441.255.01Not specifiedNot specifiedESI+ innovareacademics.ininnovareacademics.inresearchgate.netscribd.com
This compound446.560.01Not specifiedNot specifiedESI+ innovareacademics.ininnovareacademics.inresearchgate.netscribd.com
Ibrutinib441.1304.2-27, -330.100ESI+ mdpi.comuu.nl
This compound446.2309.2-27, -330.100ESI+ mdpi.comuu.nl
Ibrutinib441.4138.3Not specifiedNot specifiedNot specified nih.gov
Ibrutinib-d4 (IS)445.5142.5Not specifiedNot specifiedNot specified nih.gov

Calibration Curve Development and Linearity Assessment

A critical aspect of quantitative bioanalysis is the establishment of a reliable calibration curve. This involves preparing samples spiked with known concentrations of ibrutinib, along with a constant concentration of this compound. The relationship between the analyte concentration and the peak area ratio (analyte/internal standard) is then assessed. Calibration curves are typically generated using weighted linear regression (e.g., 1/x² or 1/x weighting) to account for potential heteroscedasticity.

Reported linearity ranges for ibrutinib quantification vary across methods, often spanning from approximately 0.2 ng/mL to over 600 ng/mL mdpi.cominnovareacademics.ininnovareacademics.inresearchgate.netscribd.com. Excellent linearity is generally observed, with correlation coefficients (r²) consistently exceeding 0.99, and often reaching ≥ 0.9996, indicating a strong linear relationship between the measured peak area ratios and the known concentrations innovareacademics.ininnovareacademics.inresearchgate.netscribd.comnih.govinnovareacademics.in. This ensures accurate quantification across the relevant therapeutic concentration range.

Table 3: Calibration Curve Linearity and Validation Metrics Summary

MetricIbrutinib RangeR² ValuePrecision (%RSD)Accuracy (%Bias)Recovery (%)Reference(s)
Linearity Range 0.2–150 ng/mL mdpi.com
1–600 ng/mL innovareacademics.ininnovareacademics.inresearchgate.netscribd.com>0.99
0.025–100 µg/mL innovareacademics.in≥0.9996
0.400–200 ng/mL mdpi.com
0.2–15.0 µg/mL mdpi.com
1–1000 ng/mL nih.gov>0.99
Precision <8.5% innovareacademics.ininnovareacademics.inresearchgate.netscribd.com
<2% innovareacademics.in
<13.0% mdpi.com
1.8–9.7% nih.gov
Accuracy 99.4–110% mdpi.com
-4.8% to 5.7% mdpi.com
<15% nih.gov
Recovery >85% mdpi.com
101.86%, 102.8%, 99.28% innovareacademics.ininnovareacademics.inresearchgate.netscribd.com
93.58–104.75% innovareacademics.in
90.4–113.6% mdpi.comnih.gov
92.69–102.7% researchgate.net
>89.5% mdpi.com

Application of this compound as an Internal Standard in Quantitative Bioanalysis

The use of this compound as an internal standard (IS) in LC-MS/MS bioanalysis is crucial for achieving accurate and reproducible quantification. Stable isotope-labeled compounds, such as deuterated analogues, are ideal internal standards because they are chemically identical to the analyte but possess a different mass.

Isotope Dilution Mass Spectrometry Principles and Practices

Isotope Dilution Mass Spectrometry (IDMS) is a quantitative technique that relies on the principle of adding a known amount of an isotopically enriched analogue (the spike or internal standard) to a sample. This spike is chemically indistinguishable from the analyte but differs in its isotopic composition. When analyzed by mass spectrometry, the analyte and the spike are separated based on their mass-to-charge ratio. By comparing the signal intensities of the analyte and the spike, and knowing the exact amount of spike added, the concentration of the analyte in the original sample can be precisely determined ontosight.aiontosight.aiosti.govepa.gov.

Method Validation Metrics: Precision, Accuracy, and Recovery

Method validation is a mandatory step to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include precision, accuracy, and recovery, which are assessed using quality control (QC) samples at different concentration levels.

Precision refers to the degree of agreement among individual test results when the same sample is analyzed repeatedly. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). For LC-MS/MS methods employing this compound, intra-day and inter-day precision values are generally reported to be low, often below 8.5% innovareacademics.ininnovareacademics.inresearchgate.netscribd.com, and in some cases even below 2% innovareacademics.in or 13.0% mdpi.com.

Accuracy reflects how close the measured value is to the true value. It is usually expressed as percent bias. Studies have reported high accuracy for ibrutinib quantification, with values often within 85–115% of the nominal concentration mdpi.com, or between -4.8% and 5.7% bias mdpi.com, and within 15% for most QC levels nih.gov.

Recovery quantifies the efficiency of the extraction process and the subsequent ionization efficiency of the analyte and internal standard. For methods utilizing this compound, recovery values are typically excellent, often exceeding 85% mdpi.com or falling within the range of 90.4% to 113.6% mdpi.comnih.gov. Specific recovery values for quality control samples (LQC, MQC, HQC) have been reported as high as 101.86%, 102.8%, and 99.28% respectively innovareacademics.ininnovareacademics.inresearchgate.netscribd.com. These high recovery rates, coupled with low variability, underscore the robustness of the analytical methods and the effectiveness of this compound as an internal standard.

Investigation of Analytical Challenges Associated with this compound in Bioanalytical Assays

The transition from drug discovery to clinical application necessitates robust and reliable analytical methods. For highly potent and sometimes unstable compounds like Ibrutinib, method development requires meticulous attention to detail to mitigate potential sources of error. Deuterated internal standards, such as this compound, are indispensable for compensating for variations in sample preparation, extraction, and instrument response. However, their effectiveness can be compromised by various analytical challenges.

Differential Adsorption Behavior of Ibrutinib and its Deuterated Analogues (e.g., D4, D5, 13C6) in LC-MS Systems

A significant analytical challenge identified in the bioanalysis of Ibrutinib involves the differential adsorption behavior between the parent compound and its stable isotope-labeled analogues, including this compound researchgate.netnih.govresearchgate.net. Research indicates that the non-labeled Ibrutinib can exhibit preferential adsorption within the fluidics of LC-MS systems compared to its deuterated counterparts (D4, D5, 13C6) researchgate.netnih.govresearchgate.net. This phenomenon is attributed to subtle differences in the physicochemical properties arising from isotopic substitution, which can influence interactions with chromatographic components and system surfaces. Such differential adsorption can lead to an inconsistent analyte-to-internal standard response ratio, thereby compromising the accuracy of quantification researchgate.netresearchgate.net. For instance, studies have shown that while adsorption may still be apparent, working at significantly higher analyte concentrations can help mitigate the relative impact of this differential adsorption researchgate.netresearchgate.net.

Affinity of Ibrutinib to Polymeric Surfaces and its Impact on Sample Preparation and Analysis

The affinity of Ibrutinib for polymeric surfaces presents a notable challenge during both sample preparation and analytical separation researchgate.netmdpi.com. Investigations have revealed a strong tendency for Ibrutinib to adsorb onto various polymeric materials, including those commonly found in sample preparation consumables and within the internal components of LC-MS/MS systems, such as Vespel rotor seals researchgate.netresearchgate.netmdpi.com. This adsorption can result in a loss of analyte, leading to decreased recovery and increased variability in assay results researchgate.netmdpi.com. At low concentrations, this affinity can be particularly problematic, potentially causing significant standard deviations (SDs) and noticeable carry-over between samples mdpi.com. Therefore, careful selection of sample preparation materials and optimization of instrument fluidics are critical to minimize these adsorption-related issues.

Instrument-Specific Carry-Over Issues in High-Throughput Analysis

Instrument-specific carry-over is a well-known concern in high-throughput bioanalytical assays, and it can be exacerbated by the properties of analytes like Ibrutinib researchgate.netnih.govresearchgate.net. The differential adsorption of Ibrutinib and its deuterated analogues, as discussed above, is a primary contributor to carry-over issues researchgate.netnih.govresearchgate.net. When an analyte or its standard adheres to system components, residual amounts can be transferred to subsequent samples, leading to inaccurate quantifications, particularly for samples with low analyte concentrations. In high-throughput environments, where sample turnaround time is critical, the potential for carry-over due to differential adsorption necessitates rigorous method development and validation, including thorough carry-over studies and potentially specialized washing protocols or sample loading strategies.

Quantification of Ibrutinib Metabolites Utilizing Deuterated Standards

Deuterated analogues, such as this compound, are indispensable tools for the accurate quantification of both the parent drug and its metabolites in biological matrices caymanchem.commdpi.cominnovareacademics.inbvsalud.org. These labeled standards are designed to mimic the chemical behavior of the analyte during sample preparation and analysis, thereby serving as ideal internal standards. Their primary role is to correct for variations in extraction efficiency, matrix effects, and instrument response, ensuring the precision and accuracy of the final quantitative results.

Several studies have successfully employed deuterated standards, including this compound, for the quantification of Ibrutinib's active metabolite, dihydrodiol-ibrutinib (PCI-45227), and other related compounds mdpi.comnih.govnih.govaacrjournals.orgnih.gov. For instance, a method developed for the simultaneous determination of Ibrutinib and its dihydrodiol metabolite in human plasma utilized this compound as the internal standard, demonstrating good linearity and precision mdpi.com. Similarly, other studies have used deuterated Ibrutinib analogues as internal standards to achieve accurate quantification in various biological matrices like plasma and cerebrospinal fluid nih.govnih.govnih.govpayeshdarou.ir. The use of these standards is fundamental to understanding the pharmacokinetic profiles of Ibrutinib and its metabolites, which is vital for optimizing patient treatment.

Table 1: Representative Bioanalytical Method Validation Parameters for Ibrutinib and Metabolites using Deuterated Standards

Mechanistic Insights from Preclinical and in Vitro Studies Involving Ibrutinib and Deuterated Analogues

Elucidation of Ibrutinib's Primary Mechanism of Action at the Molecular Level

Ibrutinib's primary therapeutic effect stems from its targeted inhibition of BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. This inhibition profoundly impacts B-cell proliferation, survival, and trafficking.

Ibrutinib (B1684441) exerts its inhibitory effect by forming a covalent bond with the cysteine residue at position 481 (Cys481) within the active site of BTK rsc.orgresearchgate.nettargetedonc.comnih.govplos.orgnih.gov. This irreversible binding leads to sustained inhibition of BTK's enzymatic activity, effectively blocking downstream signaling cascades essential for B-cell survival and proliferation nih.govvaluebasedcancer.comhematologyandoncology.net. Computational studies using QM/MM simulations have elucidated the mechanism of this covalent modification, involving direct proton transfer from Cys481 to the acrylamide (B121943) warhead of ibrutinib, followed by covalent bond formation and a subsequent keto-enol tautomerization step rsc.orgresearchgate.netchemrxiv.org. This specific interaction ensures prolonged inactivation of the target kinase targetedonc.com.

Following its covalent binding to BTK, ibrutinib effectively disrupts multiple downstream signaling pathways critical for B-cell function. These include pathways that regulate cell proliferation, survival, migration, and activation.

B-cell Receptor (BCR) Signaling: Ibrutinib abrogates BCR-derived survival signals and significantly reduces the secretion of BCR-dependent chemokines such as CCL3 and CCL4 nih.govhematologyandoncology.netnih.gov. It also antagonizes the effects of prosurvival factors like CD40 ligand, BAFF, and interleukin 6 on chronic lymphocytic leukemia (CLL) cells hematologyandoncology.net.

PI3K/Akt Pathway: Ibrutinib interferes with pre-BCR signaling, leading to the deactivation of the PI3K/Akt pathway in certain B-cell malignancies ashpublications.org.

NF-κB Pathway: In various B-cell lymphomas, ibrutinib blocks BTK-dependent NF-κB activation, contributing to the selective killing of cancer cells hematologyandoncology.net.

ERK Pathway: Ibrutinib has been shown to inhibit downstream substrates such as PLC-γ in a dose-dependent manner, indicating its impact on signaling cascades involving ERK nih.gov.

Table 1: Downstream Signaling Pathways Affected by Ibrutinib

Pathway ComponentEffect of Ibrutinib
BCR SignalingInhibition
PI3K/Akt PathwayDeactivation
NF-κB PathwayInhibition
ERK PathwayInhibition

Exploration of Ibrutinib Off-Target Interactions and Their Mechanistic Implications

While primarily targeting BTK, ibrutinib also interacts with other kinases, contributing to its broad therapeutic effects and its toxicity profile.

Ibrutinib exhibits off-target activity against several other kinases that possess a conserved cysteine residue in their active site, enabling covalent binding. These include members of the TEC family kinases (ITK, TEC, BMX, TXK), SRC family kinases (BLK), JAK3, and ERBB family kinases (EGFR, HER2) nih.govhaematologica.orgfrontiersin.orgki.seaacrjournals.orgfrontiersin.orgmdpi.comfrontiersin.org.

Interleukin-2-Inducible T-cell Kinase (ITK): Ibrutinib potently inhibits ITK, which is highly expressed in T cells and NK cells. This inhibition is crucial for many of ibrutinib's immunomodulatory effects, including reduced TH2 polarization, altered TH17/Treg balance, and modulated T-cell activation and cytokine production frontiersin.orgki.sefrontiersin.orgmdpi.comfrontiersin.orgnih.gov.

Epidermal Growth Factor Receptor (EGFR) and HER2: Ibrutinib also inhibits EGFR and HER2, which are frequently implicated in solid tumor development. This dual activity against TEC family and ERBB family kinases is unique to ibrutinib and suggests broader potential applications in oncology frontiersin.orgaacrjournals.orgfrontiersin.orgmdpi.com.

CSK Kinase: Ibrutinib's off-target inhibition of CSK kinase has been implicated in the development of atrial fibrillation, a common adverse event associated with its use frontiersin.orgfrontiersin.orgnih.gov.

Table 2: Key Off-Target Kinases Inhibited by Ibrutinib

Kinase FamilySpecific KinasesMechanistic Implication
TEC FamilyITK, TEC, BMX, TXKImmunomodulatory effects on T cells and NK cells; potential contribution to adverse effects.
SRC FamilyBLK, CSK, SrcCSK inhibition linked to atrial fibrillation; Src family kinases involved in various cellular processes.
ERBB FamilyEGFR, HER2, HER3Inhibition of solid tumor growth, particularly HER2-overexpressing breast cancer; potential for broader oncology applications.
JAK FamilyJAK3JAK3 inhibition can influence cytokine signaling and immune cell function.

Ibrutinib's influence extends beyond B-cell malignancies, impacting various immune cell subsets through both BTK-dependent and BTK-independent mechanisms.

T-cell Modulation: Beyond BTK inhibition, ibrutinib's ITK inhibition significantly influences T-cell function. It promotes an anti-tumor TH1 phenotype in Vγ9Vδ2 T cells and rescues T-cell dysfunction in CLL patients, enhancing cytotoxicity against malignant B cells nih.gov. Ibrutinib also increases CD4+ and CD8+ T-cell numbers, particularly effector/effector memory subsets, and reduces the Treg/CD4+ T-cell ratio, potentially alleviating the immunosuppressive environment characteristic of CLL mdpi.com. Furthermore, ibrutinib can directly ameliorate CD8+ T-cell exhaustion, independent of BTK expression, by reducing inhibitory receptor expression and enhancing cytokine production nih.gov.

Monocyte and Macrophage Activity: Ibrutinib affects monocytes and macrophages, reducing their phagocytic capacity and inflammatory cytokine production. It can reprogram tumor-associated macrophages (TAMs) from an M2 to an M1 phenotype, reducing tumor-promoting activities nih.govmdpi.com.

Natural Killer (NK) Cells: Ibrutinib suppresses anti-CD20-induced activation of NK cells, including calcium mobilization, IFNγ production, degranulation, and cytotoxicity. These effects are largely ITK-dependent nih.gov.

Neutrophil Function: Ibrutinib impairs neutrophil functions, such as reactive oxygen production and phagocytosis, impacting the innate immune response d-nb.info.

In Vitro Metabolic Fate of Ibrutinib: Elucidating Pathways and Enzyme Involvement

Ibrutinib undergoes extensive metabolism, primarily in the liver, which contributes to its low oral bioavailability. In vitro studies have been crucial in identifying the metabolic pathways and the enzymes involved.

Cytochrome P450 (CYP) Enzymes: Ibrutinib is predominantly metabolized by cytochrome P450 (CYP) 3A4/5 enzymes, with minor involvement of CYP2D6 nih.govnih.govfda.govfda.govtga.gov.auaacrjournals.org. The primary route of oxidative metabolism by CYP3A4/5 generates metabolites such as M37 (a major active metabolite), M34, and M25 nih.govnih.gov. Studies using human liver microsomes and hepatocytes have shown significant inter-individual variability in metabolite formation, correlating with hepatic CYP3A activity and protein abundance nih.govnih.govresearchgate.net.

Other Metabolic Pathways: While CYP3A4/5 are the main players, other metabolic pathways have also been identified. For instance, amide hydrolysis followed by decarboxylation can lead to metabolite M1, and phenyl hydroxylation can yield metabolite M2 ijpsonline.com.

Table 3: Major In Vitro Metabolic Pathways and Enzymes for Ibrutinib

Metabolic PathwayPrimary Enzyme(s) InvolvedKey Metabolites Identified
OxidationCYP3A4/5M37, M34, M25
Amide Hydrolysis(Unspecified)M1
Phenyl Hydroxylation(Unspecified)M2

The use of deuterated analogues like Ibrutinib-d5 can be instrumental in pharmacokinetic studies, serving as internal standards for quantitative analysis of ibrutinib and its metabolites, thereby enhancing the accuracy of metabolic profiling and understanding inter-individual variability aacrjournals.orgresearchgate.net.

Future Directions and Advanced Research Considerations for Ibrutinib D5

Development of Novel Analytical Tools Leveraging Deuterated Ibrutinib (B1684441) for Enhanced Precision

Ibrutinib-d5 serves as an indispensable internal standard in quantitative bioanalysis, particularly in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) assays. Its structural similarity to Ibrutinib, coupled with its distinct mass due to deuterium (B1214612) incorporation, allows for highly accurate and precise quantification of Ibrutinib in biological matrices such as plasma and tissue samples. This is critical for therapeutic drug monitoring and pharmacokinetic studies.

A validated LC-MS/MS method utilizing this compound as an internal standard has been developed for the simultaneous determination of Ibrutinib and its active metabolite, dihydrodiol ibrutinib, in human plasma. This method demonstrates good linearity, selectivity, and accuracy, meeting regulatory guidelines mdpi.comnih.gov. The method employs a simple protein precipitation step and utilizes an ACQUITY UPLC HSS T3 column for separation, with a run time of 6.5 minutes. The transitions monitored via mass spectrometry are specific for each analyte and the internal standard, ensuring reliable quantification mdpi.comnih.gov. The linear range for Ibrutinib quantification in this assay was established from 0.400 to 200 ng/mL, with this compound used for calibration mdpi.comnih.gov. The precision and accuracy achieved in these validated methods underscore the utility of this compound in enhancing analytical precision for Ibrutinib quantification mdpi.comnih.gov.

Table 1: Analytical Performance Metrics for Ibrutinib Quantification using this compound as Internal Standard

ParameterValueReference
AnalyteIbrutinib mdpi.comnih.gov
Internal StandardThis compound mdpi.comnih.gov
MethodLC-MS/MS mdpi.comnih.gov
Linear Range0.400 – 200 ng/mL mdpi.comnih.gov
ColumnACQUITY UPLC HSS T3 (2.1×50 mm, 1.8 μm) mdpi.comnih.gov
Run Time6.5 min mdpi.comnih.gov
Precision (Intra-run)< 13.0% mdpi.comnih.gov
Accuracy (Intra-run)-4.8% to 5.7% mdpi.comnih.gov
Matrix EffectIgnorable mdpi.comnih.gov
RecoveryGood mdpi.comnih.gov
StabilityConfirmed under processing/storage mdpi.comnih.gov
Dilution IntegrityValidated (5-fold) mdpi.comnih.gov

The development of such robust analytical tools is essential for advancing clinical research, enabling accurate therapeutic drug monitoring, and supporting regulatory submissions for Ibrutinib and related compounds biomol.comcaymanchem.comcaymanchem.comclearsynth.comsynzeal.com.

Investigating Potential Isotopic Effects in Drug Metabolism and Enzyme Kinetics

Deuterium substitution can, in some instances, influence the rate of metabolic reactions through kinetic isotope effects (KIEs). While deuterated compounds are often assumed to behave identically to their unlabeled counterparts in biological systems, subtle differences can arise, particularly in enzymatic reactions where the C-D bond is involved in bond breaking or formation. Research into these potential isotopic effects for this compound can provide deeper insights into its metabolic fate and enzyme interactions.

Studies investigating the metabolism of Ibrutinib have identified cytochrome P450 (CYP) 3A4/5 as the primary enzymes responsible for its oxidation fda.govfda.govnih.govresearchgate.net. The formation of metabolites like M37 (the primary active metabolite) and M34 is mediated by these enzymes researchgate.net. Researchers can utilize this compound to explore whether the deuterium atoms affect the rate of these CYP-mediated metabolic transformations. By comparing the metabolic profiles and kinetics of Ibrutinib and this compound in vitro using liver microsomes or hepatocytes, one could determine if a significant KIE occurs. Such investigations are crucial for understanding if the deuterated standard's metabolic clearance differs from the parent drug, which could impact its utility in certain long-term pharmacokinetic studies if not accounted for. The principles of KIE suggest that if a C-D bond is cleaved in the rate-determining step of a metabolic reaction, the deuterated compound will react slower than its hydrogen counterpart baranlab.orgias.ac.in.

While specific studies detailing KIEs for this compound are not extensively published, the general understanding of KIEs in drug metabolism highlights the importance of considering this factor. If this compound were to exhibit a notable KIE, it would necessitate careful validation of its suitability as an internal standard, particularly in studies where metabolic stability is a key parameter. However, for typical LC-MS/MS quantification, where the primary concern is the mass shift for detection, the impact of minor KIEs is often negligible.

Application of this compound in Proteomic and Target Discovery Studies for Off-Target Analysis

Understanding the full spectrum of Ibrutinib's interactions, including off-target binding, is vital for predicting and mitigating potential adverse effects. This compound can be a valuable tool in proteomic studies aimed at identifying Ibrutinib's binding partners. Techniques such as thermal proteome profiling (TPP) or affinity purification coupled with mass spectrometry (AP-MS) can be employed to map drug-protein interactions biorxiv.orgdiscoveryontarget.comnih.gov.

In TPP, changes in protein thermal stability upon drug binding are measured. If this compound is used in such experiments, it can serve as a control or a standard to validate the method's ability to detect known targets like Bruton's tyrosine kinase (BTK) biorxiv.org. Furthermore, in AP-MS approaches, where proteins bound to a drug are isolated and identified, this compound could potentially be used as a stable isotope-labeled standard to quantify the binding of Ibrutinib to identified proteins, thereby providing more precise data on target engagement.

Recent research using TPP has revealed that Ibrutinib interacts with a complex network of proteoforms beyond its primary target, BTK, linking it to immunomodulation and cellular processes like Golgi and endosomal trafficking biorxiv.org. While these studies may not have explicitly used this compound, the principle of using labeled compounds in proteomic workflows is well-established. This compound's role could be in comparative proteomic studies or in quantitative validation of identified off-targets, enabling researchers to precisely measure the binding affinity of Ibrutinib to these proteins. This can lead to a more comprehensive understanding of Ibrutinib's mechanism of action and its off-target effects, potentially guiding the development of more selective BTK inhibitors or strategies to manage side effects.

Utility of this compound in Mechanistic Research of Combination Therapies in Preclinical Settings

The clinical efficacy of Ibrutinib is often investigated in combination with other therapeutic agents for various B-cell malignancies drugdiscoverytrends.comjnj.comresearchgate.net. Understanding the pharmacokinetic and pharmacodynamic interplay between Ibrutinib and these co-administered drugs is crucial for optimizing combination regimens. This compound is instrumental in such mechanistic research, particularly in preclinical models.

When Ibrutinib is combined with other drugs, its absorption, distribution, metabolism, and excretion (ADME) profile can be altered. For instance, interactions with CYP3A4 inhibitors or inducers can significantly impact Ibrutinib exposure fda.govnih.gov. Studies investigating these drug-drug interactions can utilize this compound as an internal standard to accurately quantify Ibrutinib levels in plasma and tissues from preclinical models (e.g., mice) treated with combination therapies. This allows researchers to determine if the co-administered drug affects Ibrutinib's pharmacokinetics, and vice versa.

For example, research has explored the combination of Ibrutinib with other agents like ACY-1215 (a selective HDAC6 inhibitor) to overcome resistance mechanisms in lymphoma aacrjournals.org. In such studies, precise quantification of both drugs in biological samples is necessary to establish synergistic or antagonistic effects. This compound would be essential for the accurate measurement of Ibrutinib concentrations in these preclinical combination studies, contributing to the elucidation of the underlying mechanisms of action and therapeutic synergy aacrjournals.org. Similarly, studies combining Ibrutinib with cellular therapies or immune checkpoint inhibitors also benefit from precise pharmacokinetic profiling of Ibrutinib using its deuterated analog drugdiscoverytrends.comresearchgate.net.

Table 2: Applications of this compound in Combination Therapy Research

Combination PartnerPreclinical ModelResearch FocusRole of this compoundReference
ACY-1215Mouse xenograftSynergy in lymphoma, overcoming resistanceAccurate quantification of Ibrutinib in serum and tumor tissue for PK/PD analysis aacrjournals.org
RituximabJapanese patientsEfficacy and safety in Waldenström's macroglobulinemiaPharmacokinetic similarity assessment between combination and single agent researchgate.net
NivolumabPhase 1/2a studySafety and activity in B-cell malignanciesQuantifying Ibrutinib levels to understand PK/PD interplay researchgate.net
CAR therapyMiceEnhanced engineered T cell proliferation, reversing T cell dysfunctionPrecise tracking of Ibrutinib's fate and effects in combination drugdiscoverytrends.com
VenetoclaxCLL patientsAchieving undetectable minimal residual disease (uMRD) in peripheral blood/marrowFacilitating PK/PD analysis of the combination regimen jnj.com

These applications highlight how this compound is critical for generating reliable pharmacokinetic data that underpins the mechanistic understanding of combination therapies in preclinical settings.

Compound List:

Ibrutinib

this compound

Orelabrutinib

Zanubrutinib

Dihydrodiol ibrutinib

ACY-1215

PCI-45227 (M37)

M34

M25

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibrutinib-d5
Reactant of Route 2
Reactant of Route 2
Ibrutinib-d5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.